N-(4-Bromo-phenyl)-4-(2,5-dioxo-pyrrolidin-1-yl)-benzenesulfonamide
Description
N-(4-Bromo-phenyl)-4-(2,5-dioxo-pyrrolidin-1-yl)-benzenesulfonamide is a sulfonamide derivative characterized by a brominated phenyl group at the N-terminus and a pyrrolidine-2,5-dione moiety linked to the sulfonamide benzene ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition due to the sulfonamide group’s affinity for binding active sites.
Properties
Molecular Formula |
C16H13BrN2O4S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-1-3-12(4-2-11)18-24(22,23)14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
InChI Key |
BQRQGYDUXSQJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Key Substituents | Functional Groups |
|---|---|---|
| Target Compound | 4-Bromophenyl, pyrrolidine-2,5-dione | Sulfonamide, diketone |
| Example 53 (Ev3) | Fluorophenyl, chromenone | Pyrazolopyrimidine, sulfonamide |
| Ev6 Compound | Piperidinyl-pyrimidine, methoxy | Thioether, sulfonamide |
| 871486-55-4 (Ev7) | Morpholinyl, methoxy | Sulfonamide, morpholine |
Physicochemical Properties
- Melting Point (MP): Example 53 (Ev3) has an MP of 175–178°C, influenced by its chromenone and fluorophenyl groups. The target compound’s MP is expected to be higher due to the bromine atom’s polarizability and the pyrrolidinedione’s rigidity.
- fluorine’s ~19) .
Crystallographic and Computational Insights
The target compound’s structure may be resolved using programs like SHELXL (Ev1) or visualized via ORTEP-3 (Ev4). For instance, Ev6’s supplementary data include crystallographic parameters, highlighting the importance of sulfonamide conformation in molecular packing . Such tools enable comparative analysis of bond lengths and angles, critical for understanding stability and reactivity.
Key Challenges and Opportunities
- Synthetic Optimization : Low yields in Ev3 suggest room for improving coupling efficiency, possibly via palladium catalyst screening (e.g., Ev3 used Pd[DPEPhos]Cl₂).
- Activity Profiling : Future work should employ assays aligned with Ev2’s dose-effect frameworks to quantify IC₅₀ values against relevant targets.
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